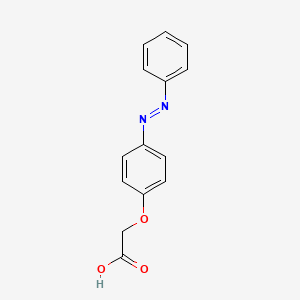

4-Phenylazophenoxyacetic acid

Description

BenchChem offers high-quality 4-Phenylazophenoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylazophenoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

2-(4-phenyldiazenylphenoxy)acetic acid |

InChI |

InChI=1S/C14H12N2O3/c17-14(18)10-19-13-8-6-12(7-9-13)16-15-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |

InChI Key |

JGKOBEFQCFRUSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Phenylazophenoxyacetic acid chemical structure and properties

Technical Whitepaper: 4-Phenylazophenoxyacetic Acid Structure, Properties, and Photopharmacological Applications

Executive Summary

4-Phenylazophenoxyacetic acid is a functionalized azobenzene derivative characterized by its ability to undergo reversible photoisomerization. Unlike simple azobenzenes, this compound features a carboxylic acid "tail" (phenoxyacetic acid moiety), which serves as a critical anchor point for bioconjugation, surface immobilization, and supramolecular assembly.

This guide details the physicochemical architecture, synthesis protocols, and application vectors of 4-phenylazophenoxyacetic acid. It is designed for researchers utilizing this molecule as a photo-switchable ligand in drug delivery systems, optical sensors, and responsive materials.

Chemical Architecture & Identity

The molecule consists of a photo-responsive azobenzene core coupled to a hydrophilic carboxylic acid linker. This amphiphilic structure allows it to function as a "molecular hinge," changing geometry and polarity upon light irradiation.

| Property | Data |

| IUPAC Name | 2-[4-((E)-phenyldiazenyl)phenoxy]acetic acid |

| Common Name | 4-Phenylazophenoxyacetic acid |

| Molecular Formula | C₁₄H₁₂N₂O₃ |

| Molecular Weight | 256.26 g/mol |

| SMILES | OC(=O)COc1ccc(N=Nc2ccccc2)cc1 |

| Key Functional Groups | Azo group (-N=N-), Ether linkage (-O-), Carboxylic acid (-COOH) |

| Appearance | Orange to red crystalline solid |

Synthesis Strategy

The synthesis follows a convergent pathway: construction of the azo core followed by functionalization with the acetic acid tail. This modular approach allows for high purity and yield.

Reaction Pathway (Graphviz Visualization)

[1]

Detailed Protocol: Williamson Ether Synthesis Step

Note: This protocol assumes the prior synthesis or procurement of 4-phenylazophenol (4-hydroxyazobenzene).

Reagents:

-

4-Phenylazophenol (1.0 eq)

-

Chloroacetic acid (1.2 eq) or Ethyl chloroacetate (1.2 eq)

-

Sodium Hydroxide (NaOH)

-

Ethanol/Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 4-phenylazophenol in a solution of NaOH (2.5 eq) in water/ethanol. The solution will turn a deep red due to the formation of the phenoxide anion.

-

Addition: Add chloroacetic acid solution dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 3–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (SiO₂, Ethyl Acetate:Hexane 1:1). The starting phenol spot should disappear.

-

-

Acidification: Cool the mixture to room temperature. Acidify carefully with 1M HCl to pH ~2–3. The product will precipitate as an orange solid.

-

Purification: Filter the precipitate. Recrystallize from ethanol/water to obtain pure 4-phenylazophenoxyacetic acid.

Physicochemical & Photochromic Properties

The defining feature of this compound is its reversible isomerization. The trans isomer is thermodynamically stable and planar, while the cis isomer is metastable and non-planar (bent geometry).

Spectral Characteristics

| Parameter | Trans-Isomer | Cis-Isomer | Notes |

| Geometry | Planar (Linear) | Bent (Non-planar) | Cis form has a higher dipole moment. |

| ~342 nm | ~450 nm | Trans absorbs strongly in UV; Cis has a weak n-π* band in visible. | |

| Excitation Wavelength | 365 nm (UV) | >420 nm (Vis) or Thermal | UV drives Trans |

| Solubility | Soluble in DMSO, DMF, Ethanol, Basic Water | More soluble in polar solvents | Solubility increases in basic media (carboxylate form). |

Isomerization Mechanism

Upon UV irradiation, the N=N double bond rotates (or inverts), causing a drastic change in the molecule's end-to-end distance. This mechanical motion is exploited in "smart" materials.

Caption: Reversible photo-switching cycle. UV light triggers contraction; visible light or heat restores the extended state.

Functional Applications

A. Surface Engineering & Wettability Switches

The carboxylic acid group allows covalent attachment to amine-functionalized surfaces (e.g., via EDC/NHS coupling to APTES-coated glass).

-

Mechanism: In the trans state, the phenyl rings pack tightly, creating a hydrophobic surface. Upon UV irradiation, the cis state disrupts packing and increases polarity, rendering the surface more hydrophilic.

-

Use Case: Microfluidic valves and self-cleaning surfaces.

B. Drug Delivery Systems

Used as a "gatekeeper" in mesoporous silica nanoparticles (MSNs).

-

Protocol: The acid is conjugated to the pore openings of MSNs.

-

Release Logic:

-

Dark (Trans): The long trans form blocks the pores, trapping the drug.

-

UV (Cis): Isomerization bends the molecule, opening the pore and releasing the payload.

-

C. Optical Sensors

The refractive index of the material changes significantly during isomerization.[2] This property is utilized in Bragg grating sensors to detect chemical analytes or monitor UV exposure.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential mutagenicity (typical of azo compounds, though less reported for this specific acid derivative compared to simple aminoazobenzenes).

-

Storage: Store in the dark (amber vials) at room temperature or 4°C to prevent slow thermal isomerization or degradation.

-

Disposal: Incineration in a chemical waste facility. Do not discharge into drains.

References

-

Synthesis & Antimicrobial Activity

-

Surface Functionalization & Optical Properties

- Title: Tracking a photo-switchable surface-localised supramolecular interaction via refractive index.

- Source: University of Southampton / RSC Advances.

- Context: Provides specific UV-Vis data ( 342 nm trans / 450 nm cis) and synthesis via ethyl ester hydrolysis.

-

Link:

-

General Azo Chemistry

- Title: Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid.

- Source: MDPI.

- Context: Mechanistic insights into trans-cis isomerization and DFT calculations for azo-acid deriv

-

Link:

Sources

CAS 1422464-41-2 4-Phenylazophenoxyacetic acid safety data sheet

Technical Monograph: 4-Phenylazophenoxyacetic Acid Precision Photopharmacology & Chemical Synthesis Guide[1][2]

Part 1: Executive Technical Summary

Compound Identity:

-

Synonyms: (p-Phenylazophenoxy)acetic acid; 2-[4-(phenyldiazenyl)phenoxy]acetic acid[1][2][3]

-

Molecular Formula:

[1][2][3]

Operational Context:

4-Phenylazophenoxyacetic acid is a functionalized azobenzene derivative serving as a critical photochromic ligand (PCL) in chemical biology and materials science.[1][2] Its structure combines a photoswitchable azobenzene core with a carboxylic acid "handle," enabling covalent attachment to peptides, receptors, or surfaces.[2] Upon irradiation with UV light (

Part 2: Physicochemical & Safety Profile (SDS Core)

Note: As a specialized research chemical, specific toxicological data is limited.[2] The following profile is synthesized from structure-activity relationship (SAR) analysis of analogous azobenzene-acid derivatives.

GHS Hazard Identification

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][4][5][6] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][5][6] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2][5][7] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][6] |

| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects (Azobenzene core).[1][2] |

Handling & Storage Protocol

-

Storage: Store at -20°C in the dark. The compound is photo-labile; ambient light can trigger slow isomerization, altering purity profiles.[2] Keep under inert atmosphere (

or -

Solubility:

-

PPE Requirements: Nitrile gloves (double-gloving recommended due to azo-dye staining potential), UV-filtering safety goggles (OD >5 @ 365nm if active irradiation is occurring), and lab coat.[1][2]

Part 3: Chemical Synthesis & Fabrication

Objective: Synthesis of 4-Phenylazophenoxyacetic acid via Williamson Ether Synthesis. Rationale: This route utilizes the nucleophilicity of the phenolate ion (generated from 4-phenylazophenol) to displace the chloride from chloroacetic acid.[1][2]

Reaction Scheme Visualization

Figure 1: Step-wise Williamson ether synthesis pathway for CAS 1422464-41-2.

Detailed Protocol

-

Preparation: Dissolve 4-phenylazophenol (

, -

Addition: Slowly add chloroacetic acid (

,-

Critical Control: The reaction is exothermic.[2] Add slowly to prevent side reactions.

-

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane).[1][2] The starting phenol spot ( -

Work-up:

-

Purification: Filter the solid and wash with cold water (

) to remove excess salts. Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.[1][2]

Part 4: Photochemical Characterization (Application)

Objective: Validation of photoswitching efficiency (trans

Photoswitching Logic Diagram

Figure 2: Reversible photoisomerization cycle and associated physical property changes.

Experimental Workflow: UV-Vis Spectroscopy

-

Sample Prep: Prepare a

solution of the compound in DMSO. Keep in the dark. -

Baseline Scan: Record the absorption spectrum (

). -

Irradiation (Switching ON): Irradiate the cuvette with a

LED ( -

Post-Irradiation Scan: Record spectrum immediately.

-

Relaxation (Switching OFF): Irradiate with White Light or keep in dark at

and scan every 10 minutes to determine the thermal half-life (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459042, 4-Phenylazophenoxyacetic acid.[2][3] Retrieved February 9, 2026 from [Link][1][2]

-

Bandara, H. M. D., & Burdette, S. C.[2] (2012). Photoisomerization in different classes of azobenzene.[2] Chemical Society Reviews, 41(5), 1809-1825.[1][2] [Link]

-

Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[2] Chemical Society Reviews, 40(8), 4422-4437.[1][2] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azobenzene - Wikipedia [en.wikipedia.org]

- 3. 4-Phenylazophenoxyacetic acid | C14H12N2O3 | CID 459042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: UV-Vis Absorption Spectroscopy of 4-Phenylazophenoxyacetic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 4-Phenylazophenoxyacetic acid , a canonical azobenzene derivative utilized in photopharmacology and stimuli-responsive materials. This document details the electronic transitions governing its photochromic behavior, establishes a rigorous experimental protocol for spectral characterization, and interprets the kinetic data essential for developing photoswitchable systems.

Molecular Architecture & Photophysics

Structural Overview

4-Phenylazophenoxyacetic acid consists of an azobenzene core functionalized with a phenoxyacetic acid moiety. This structural design serves two critical functions:

-

The Azo Group (-N=N-): Acts as the chromophore responsible for photoisomerization.

-

The Oxyacetic Acid Tail (-O-CH₂-COOH): Provides aqueous solubility (pH-dependent) and a functional handle for bioconjugation (e.g., to peptides or surfaces).

Electronic Transitions

The absorption spectrum is defined by two distinct geometric isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form.

-

Trans-Isomer: Characterized by a planar geometry allowing maximum

-orbital overlap. This results in a high-intensity -

Cis-Isomer: Steric hindrance between phenyl rings forces a non-planar geometry. This disrupts conjugation, diminishing the

band (hypochromicity) and allowing the symmetry-forbidden

Photoisomerization Cycle

The molecule functions as a reversible optical switch. Irradiation with UV light converts the trans isomer to cis. The system reverts to trans via visible light irradiation or thermal relaxation.

Figure 1: The reversible photoisomerization cycle of 4-Phenylazophenoxyacetic acid.

Experimental Protocol: Spectral Characterization

Role: Senior Application Scientist Objective: To obtain high-fidelity spectra free from aggregation artifacts.

Reagents and Preparation

-

Analyte: 4-Phenylazophenoxyacetic acid (High Purity >98%).

-

Solvent: Ethanol (Spectroscopic Grade) or PBS (pH 7.4) for biological relevance.

-

Note: Avoid unbuffered water; the protonation state of the carboxylic acid (

) significantly affects solubility and spectral shape.

-

-

Concentration: Prepare a stock solution of 1.0 mM in DMSO, then dilute to 20–50 µM in the test solvent.

-

Warning: Concentrations >100 µM often lead to H-aggregation (stacking), observed as a blue-shift and broadening of the

band.

-

Instrumentation Settings[1]

-

Path Length: 1.0 cm (Quartz Cuvette).

-

Scan Range: 250 nm – 600 nm.

-

Scan Speed: Medium (approx. 200 nm/min) to capture peak definition.

-

Baseline: Solvent blank must be run immediately prior to sample analysis.

Step-by-Step Workflow

Figure 2: Experimental workflow for determining the Photostationary State (PSS).

Spectral Analysis & Interpretation

Key Spectral Features

Upon measuring the sample, you will observe the following characteristic peaks. The exact values depend on solvent polarity (solvatochromism).

| Feature | Wavelength ( | Extinction Coeff.[1][2][3] ( | Assignment | Isomer Dominance |

| Band I | 340 – 350 nm | ~22,000 | Trans (Major) | |

| Band II | 430 – 450 nm | ~1,500 – 3,000 | Cis (Major) | |

| Isosbestic | ~305 nm, ~400 nm | N/A | Intersection Points | Mixture |

Interpreting the Shift

-

Bathochromic Shift (vs. Azobenzene): Unsubstituted azobenzene absorbs at ~320 nm. The addition of the alkoxy group (-O-R) at the para position acts as an electron-donating group (EDG). This raises the energy of the HOMO, narrowing the HOMO-LUMO gap and shifting the

transition to lower energy (longer wavelengths, ~345 nm). -

Photo-Stationary State (PSS): Upon 365 nm irradiation, the intense peak at 345 nm will decrease (bleach) significantly, while the weak band at 440 nm will slightly increase. The spectrum never reaches 100% cis due to spectral overlap; a PSS of 80-90% cis is typical.

-

Isosbestic Points: The presence of sharp isosbestic points (where absorbance is invariant with irradiation time) confirms that the reaction is a clean two-component system (Trans

Cis) without photodegradation.

Environmental Factors[6]

pH Sensitivity

The carboxylic acid tail introduces pH dependence.

-

Acidic pH (< 3.5): The molecule is protonated (neutral). Solubility in water decreases; risk of precipitation.

-

Basic pH (> 4.5): The carboxylate anion (-COO⁻) forms. This increases water solubility and prevents aggregation. The electronic spectrum of the azo core is largely unaffected by this ionization because the insulating methylene spacer (-CH₂-) decouples the carboxylate from the conjugated system.

Solvent Polarity (Solvatochromism)

-

Non-polar solvents (Hexane): Vibrational fine structure may be visible in the

band. -

Polar solvents (Ethanol, DMSO): Peaks broaden due to solute-solvent interactions. The

transition typically blue-shifts (hypsochromic) in polar protic solvents due to hydrogen bonding stabilizing the lone pair ground state.

Applications in Drug Development

The specific absorption profile of 4-Phenylazophenoxyacetic acid makes it a valuable tool in Photopharmacology .

-

Peptide Stapling: The carboxylic acid allows amidation to lysine residues or N-termini of peptides. The azo group then acts as a "staple."

-

Trans (Dark): Long distance (~9 Å). Peptide is relaxed/unfolded.

-

Cis (UV): Short distance (~5.5 Å). Peptide is constrained/folded.

-

-

Drug Release: Used in polymer matrices. UV light causes isomerization, disrupting the polymer packing (free volume expansion) and triggering the release of encapsulated small-molecule drugs.

References

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link

-

Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular switches. Chemical Society Reviews, 40(7), 3835-3853. Link

-

Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422-4437. Link

-

Garcia-Amorós, J., & Velasco, D. (2012). Recent advances in the design of fast thermal isomerising azo dyes. Beilstein Journal of Organic Chemistry, 8, 1003-1017. Link

Sources

An In-depth Technical Guide to the Photochromic Behavior of 4-Phenylazophenoxyacetic Acid in Solution

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photochromic molecules, capable of reversible transformation between two isomers with distinct absorption spectra, represent a cornerstone of stimuli-responsive materials. Among these, azobenzene derivatives are preeminent due to their robust and highly tunable photo-switching characteristics. This technical guide provides a detailed examination of the photochromic behavior of 4-Phenylazophenoxyacetic acid in solution. We delve into the fundamental molecular mechanisms, spectroscopic signatures, and the profound influence of environmental factors such as solvent polarity and pH. This document synthesizes established principles from analogous compounds with specific insights, offering field-proven protocols for characterization and kinetic analysis. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the potential of this versatile photoswitch.

The Molecular Basis of Photochromism in 4-Phenylazophenoxyacetic Acid

The photochromic behavior of 4-Phenylazophenoxyacetic acid is rooted in the reversible photoisomerization of the central azobenzene moiety. This process involves switching between a thermodynamically stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths.

-

trans-to-cis Isomerization: The process is typically initiated by irradiating the solution with ultraviolet (UV) light, usually in the range of 320-380 nm. This wavelength corresponds to the strong π-π* electronic transition of the trans isomer, promoting it to an excited state from which it can relax into the bent cis configuration.

-

cis-to-trans Isomerization: The reversion to the stable trans form can be triggered in two ways: by irradiation with visible light (often >400 nm) corresponding to the n-π* transition of the cis isomer, or through thermal relaxation in the dark.

The rate and efficiency of this switching are dictated by the underlying isomerization mechanism. Two pathways are generally considered for azobenzenes[1][2]:

-

Rotation: This mechanism involves a rotation around the N=N bond in the excited state, which has a lower bond order. This pathway is often associated with a polar transition state and is therefore highly sensitive to solvent polarity.

-

Inversion: This pathway involves a planar transition state where one of the nitrogen atoms undergoes a change in hybridization. It is generally less sensitive to the polarity of the surrounding medium.

For p-substituted azobenzenes like 4-Phenylazophenoxyacetic acid, particularly those with hydrogen-bonding capabilities, the rotational mechanism is often dominant in polar solvents[1][3]. The presence of the terminal carboxylic acid group makes this compound particularly sensitive to its environment.

Caption: Reversible trans-cis photoisomerization of 4-Phenylazophenoxyacetic acid.

Spectroscopic Characterization and Data

The isomerization process is readily monitored using UV-Visible absorption spectroscopy. The trans and cis isomers have distinct spectral signatures:

-

The trans isomer exhibits a strong absorption band around 350-360 nm, attributed to the π-π* transition, and a much weaker n-π* transition in the visible region (~440 nm).

-

The cis isomer shows a diminished and blue-shifted π-π* band, while the n-π* transition gains intensity due to its lower molecular symmetry[4].

Upon irradiation with UV light, a clear decrease in the π-π* band and a concurrent increase in the n-π* band are observed until a photostationary state (PSS) is reached. The presence of isosbestic points, where the molar absorptivity of the two isomers is equal, confirms a clean conversion between the two species[2].

Table 1: Representative Spectroscopic Data in Various Solvents

Disclaimer: The following data are based on typical values for the parent chromophore, 4-hydroxyazobenzene, and similar p-substituted azobenzenes. Actual values for 4-Phenylazophenoxyacetic acid may vary and should be determined experimentally.

| Solvent | Dielectric Constant (ε) | trans Isomer λmax (π-π) [nm] | cis Isomer λmax (n-π) [nm] | Expected Solvatochromic Shift (π-π*) |

| Toluene | 2.4 | ~350 | ~435 | - (Reference) |

| Dichloromethane | 8.9 | ~355 | ~438 | Bathochromic (Red)[5] |

| Acetone | 20.7 | ~358 | ~440 | Bathochromic (Red)[5] |

| Ethanol | 24.6 | ~360 | ~442 | Bathochromic (Red)[5] |

| Acetonitrile | 37.5 | ~359 | ~441 | Bathochromic (Red)[5] |

| Water (neutral pH) | 80.1 | ~362 | ~445 | Bathochromic (Red)[5] |

The bathochromic (red) shift of the π-π* transition with increasing solvent polarity is characteristic of many azobenzene derivatives and occurs because the excited state is more polar than the ground state, leading to greater stabilization in polar solvents[5][6].

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust framework for investigating the photochromic properties of 4-Phenylazophenoxyacetic acid. The causality behind each step is explained to ensure experimental integrity.

Protocol 1: Monitoring UV-Induced trans-to-cis Isomerization

-

Solution Preparation: Prepare a dilute solution of 4-Phenylazophenoxyacetic acid (~10-50 µM) in the solvent of choice. The concentration should be optimized to yield a maximum absorbance between 0.8 and 1.2 in a 1 cm path length cuvette.

-

Causality: This concentration range ensures adherence to the Beer-Lambert law and maximizes the signal-to-noise ratio without causing issues related to inner filter effects or aggregation.

-

-

Baseline Spectrum: Record a full UV-Vis spectrum of the solution in the dark. This represents the pure trans isomer, as it is the thermodynamically stable form.

-

UV Irradiation: Irradiate the solution directly in the spectrophotometer using a collimated UV light source (e.g., a 365 nm LED or a filtered mercury lamp). Record spectra at fixed time intervals (e.g., every 15-30 seconds).

-

Causality: In-situ irradiation allows for precise monitoring of spectral changes as they occur, minimizing thermal relaxation between measurements.

-

-

Reaching the Photostationary State (PSS): Continue irradiation until no further changes are observed in the absorption spectrum. This indicates that the PSS, a dynamic equilibrium between the forward (trans to cis) and reverse (cis to trans) photoreactions, has been reached.

-

Data Analysis: Plot the absorbance at the λmax of the trans isomer against time to visualize the isomerization kinetics. The presence of sharp isosbestic points validates that the reaction is a clean interconversion between two species.

Protocol 2: Kinetic Analysis of Thermal cis-to-trans Isomerization

-

Generate cis-Rich Solution: Irradiate a solution of 4-Phenylazophenoxyacetic acid with UV light until the PSS is achieved, as described in Protocol 1.

-

Initiate Thermal Relaxation: Turn off the UV light source and immediately begin recording UV-Vis spectra at regular time intervals in the dark. The cuvette holder should be temperature-controlled to ensure isothermal conditions.

-

Causality: Precise temperature control is critical as the thermal back-relaxation rate is highly temperature-dependent.

-

-

Monitor Spectral Recovery: Continue recording spectra until the initial spectrum of the trans isomer is fully recovered.

-

Kinetic Data Extraction: The thermal isomerization typically follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at the trans λmax at time t, and A∞ is the absorbance at the end of the reaction. The slope of this plot is equal to -k.

-

Causality: This logarithmic plot linearizes the first-order rate equation, providing a reliable method to calculate the rate constant and the half-life (t1/2 = ln(2)/k) of the cis isomer.

-

-

Thermodynamic Analysis (Eyring Plot): Repeat the experiment at several different temperatures to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). An Eyring plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and a y-intercept related to ΔS‡[3]. This provides deep insight into the transition state of the reaction.

Sources

synthesis of 4-Phenylazophenoxyacetic acid from p-hydroxyazobenzene

An In-depth Technical Guide to the Synthesis of 4-Phenylazophenoxyacetic Acid from p-Hydroxyazobenzene

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4-phenylazophenoxyacetic acid, a valuable organic intermediate. The synthesis is approached as a robust, two-step process commencing from the readily available precursor, p-hydroxyazobenzene. The core of the synthesis involves a Williamson ether synthesis to couple an acetic acid moiety to the phenolic oxygen, followed by a saponification to yield the final carboxylic acid. This document elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, outlines methods for structural characterization, and emphasizes critical safety considerations for all reagents involved. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully and safely execute this synthesis.

Introduction

Azo compounds, characterized by the functional group R-N=N-R', are a cornerstone of industrial and research chemistry, primarily known for their intense color. However, their utility extends far beyond dyes and pigments. The rigid, planar structure of the azobenzene core makes it a compelling scaffold for novel materials, molecular switches, and pharmacologically active agents. 4-Phenylazophenoxyacetic acid is a derivative that functionalizes the p-hydroxyazobenzene structure with a carboxylic acid group, opening avenues for further chemical modification, such as amide bond formation or polymer incorporation.

The synthetic route detailed herein begins with p-hydroxyazobenzene, which is itself typically prepared via an azo coupling reaction between diazotized aniline and phenol.[1][2][3] Our focus, however, is the subsequent transformation. The strategy hinges on two classic and reliable organic reactions:

-

Williamson Ether Synthesis: To form the characteristic ether linkage (-O-CH₂-).

-

Saponification: To hydrolyze an intermediate ester, unmasking the terminal carboxylic acid.

This guide provides the causal logic behind each procedural step, ensuring a deep understanding of the chemistry at play.

Mechanistic Rationale and Core Principles

The transformation of p-hydroxyazobenzene into 4-phenylazophenoxyacetic acid is a prime example of strategic functional group manipulation. The overall process is depicted below.

A high-level overview of the two-step synthesis.

Step 1: Williamson Ether Synthesis via SN2 Reaction

The Williamson ether synthesis is a highly reliable method for forming ethers by reacting an alkoxide (or phenoxide) with a primary alkyl halide.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

-

Deprotonation: The synthesis is initiated by deprotonating the weakly acidic hydroxyl group of p-hydroxyazobenzene. While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) offers a safer and more convenient alternative, particularly in a polar aprotic solvent like acetone or DMF.[7] The base abstracts the phenolic proton to generate the potassium 4-phenylazophenoxide ion. This phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic carbon atom of ethyl chloroacetate. This carbon is susceptible to attack because it is bonded to chlorine, a good leaving group. The reaction follows a concerted SN2 pathway where the nucleophile attacks from the backside of the C-Cl bond, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a stereocenter).[6] The choice of a primary halide (ethyl chloroacetate) is critical, as secondary or tertiary halides would favor an E2 elimination side reaction.[4][5]

Mechanism of the SN2 reaction step.

Step 2: Saponification

Saponification is the base-promoted hydrolysis of an ester. The ethyl ester intermediate is converted to the final carboxylic acid by heating it with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Nucleophilic Acyl Substitution: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

-

Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt (sodium 4-phenylazophenoxyacetate) and ethanol. This final deprotonation step is irreversible and drives the reaction to completion.

-

Acidification: To obtain the final neutral product, the reaction mixture is cooled and acidified with a strong acid like HCl. This protonates the carboxylate salt, causing the water-insoluble 4-phenylazophenoxyacetic acid to precipitate, allowing for its isolation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving ethyl chloroacetate should be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| p-Hydroxyazobenzene | 1689-82-3 | 198.22 | Orange-red solid |

| Ethyl Chloroacetate | 105-39-5 | 122.55 | Colorless liquid, lachrymator, toxic |

| Potassium Carbonate (Anhydrous) | 584-08-7 | 138.21 | White hygroscopic solid, irritant |

| Acetone | 67-64-1 | 58.08 | Colorless liquid, flammable |

| Sodium Hydroxide | 1310-73-2 | 40.00 | White solid, corrosive |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Colorless liquid, corrosive |

| Diethyl Ether | 60-29-7 | 74.12 | Colorless liquid, highly flammable |

Step-by-Step Synthesis Workflow

A step-by-step visual guide to the experimental procedure.

Procedure:

A: Synthesis of Ethyl 4-Phenylazophenoxyacetate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxyazobenzene (10.0 g, 50.4 mmol), anhydrous potassium carbonate (10.5 g, 76.0 mmol), and acetone (120 mL).

-

Stir the resulting suspension vigorously at room temperature.

-

Slowly add ethyl chloroacetate (6.8 mL, 63.0 mmol) to the mixture dropwise over 10 minutes.

-

Heat the reaction mixture to a gentle reflux (approx. 60°C) and maintain for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. Filter the solid salts using a Buchner funnel and wash the filter cake with a small amount of fresh acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude ester, typically as an orange or red solid.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure ethyl 4-phenylazophenoxyacetate.

B: Hydrolysis to 4-Phenylazophenoxyacetic Acid

-

Transfer the purified ester to a 250 mL round-bottom flask. Add ethanol (80 mL) and a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL).

-

Heat the mixture to reflux with stirring for 3 hours, during which the solid should fully dissolve as the sodium salt of the product is formed.

-

Cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Dilute the remaining solution with 100 mL of water and cool the flask in an ice-water bath.

-

While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise. A thick precipitate will form. Continue adding acid until the solution is strongly acidic (pH ≈ 2, check with pH paper).

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the resulting bright orange solid in a vacuum oven at 50-60°C to a constant weight to yield pure 4-phenylazophenoxyacetic acid.

Product Characterization and Validation

To ensure the identity and purity of the final product, several analytical techniques should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. The expected signals for 4-phenylazophenoxyacetic acid (in a solvent like DMSO-d₆) would be:

-

A singlet for the methylene protons (-O-CH₂ -COOH) typically around 4.8 ppm.[8]

-

A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings.

-

A very broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH ), which would disappear upon shaking the sample with a drop of D₂O.[9]

-

-

FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Expect to see characteristic absorption bands:

-

A broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A sharp, strong peak around 1700-1725 cm⁻¹ for the C=O stretch of the carbonyl group.

-

A peak around 1500-1585 cm⁻¹ corresponding to the N=N azo stretch.

-

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. For 4-phenylazophenoxyacetic acid (C₁₄H₁₂N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z = 256.08.

Safety and Reagent Handling

Adherence to strict safety protocols is mandatory for this synthesis due to the hazardous nature of several reagents.

| Reagent | Hazard Class | Key Precautions |

| Ethyl Chloroacetate | Toxic, Lachrymator, Flammable | CRITICAL: Handle exclusively in a chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a lab coat.[10] Avoid inhalation of vapors and skin contact.[10][11][12] Keep away from ignition sources.[12] |

| Potassium Carbonate | Irritant | Causes serious eye irritation.[13] Avoid creating dust. Wear safety glasses. Wash hands thoroughly after handling.[13] |

| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection. |

| Hydrochloric Acid | Corrosive | Causes severe skin burns and respiratory irritation. Handle in a fume hood with appropriate PPE. |

| Acetone / Diethyl Ether | Flammable | Highly flammable liquids and vapors. Keep away from open flames, sparks, and hot surfaces. Ensure proper grounding of containers. |

Conclusion

The synthesis of 4-phenylazophenoxyacetic acid from p-hydroxyazobenzene is a reliable and high-yielding process grounded in fundamental organic reactions. By employing a Williamson ether synthesis followed by saponification, the target molecule can be produced efficiently. This guide has detailed the mechanistic basis for the reaction, provided a validated experimental protocol, and underscored the essential safety measures required. This methodology provides a solid foundation for researchers needing to access this versatile chemical building block for applications in materials science, drug discovery, and beyond.

References

-

Chemistry Notes. (2018-05-01). Williamson ether synthesis: simple mechanism, 3 examples. Available from: [Link]

-

ResearchGate. (2022-08-23). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. Available from: [Link]

-

Esezobor, C. et al. Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. Available from: [Link]

-

PrepChem.com. Synthesis of p-hydroxyazobenzene (Solvent Yellow 7). Available from: [Link]

- Google Patents. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.

- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

Khan Academy. Williamson ether synthesis (video). Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. Available from: [Link]

-

Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Available from: [Link]

-

Wisdomlib. (2025-06-23). Ethyl chloroacetate: Significance and symbolism. Available from: [Link]

-

YouTube. (2018-05-01). Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

-

NJ.gov. Common Name: ETHYL CHLOROACETATE HAZARD SUMMARY. Available from: [Link]

-

ResearchGate. (2012-11-26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: ethyl chloroacetate. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Filo. (2024-11-01). Give the preparation of p-hydroxyazobenzene. Available from: [Link]

-

Accounts of Chemical Research. Solid-State NMR Characterization of the Structure and Catalytic Reaction Mechanism of Solid Acid Catalysts. Available from: [Link]

-

INEOS KOH. (2022-12-01). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Give the preparation of p-hydroxyazobenzene | Filo [askfilo.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]

- 9. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum [chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. carlroth.com [carlroth.com]

- 12. chemos.de [chemos.de]

- 13. ineos.com [ineos.com]

An In-depth Technical Guide to 4-Phenylazophenoxyacetic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Phenylazophenoxyacetic acid, a molecule of interest in materials science and pharmaceutical research. Drawing upon established chemical principles and data from analogous compounds, this document details its physicochemical properties, outlines a robust methodology for its synthesis and characterization, and explores its potential applications, particularly in the realm of advanced drug delivery systems.

Core Molecular Attributes and Physicochemical Constants

4-Phenylazophenoxyacetic acid possesses a unique molecular architecture, integrating a photoresponsive azobenzene moiety with a phenoxyacetic acid functional group. This combination imparts properties that are of significant interest for the development of smart materials and targeted therapeutics. The core chemical identifiers and computed properties are summarized below.

Table 1: Chemical Identifiers and Computed Properties of 4-Phenylazophenoxyacetic Acid

| Property | Value | Source |

| IUPAC Name | 2-(4-(phenyldiazenyl)phenoxy)acetic acid | PubChem |

| Molecular Formula | C₁₄H₁₂N₂O₃ | PubChem |

| Molecular Weight | 256.26 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)O | PubChem |

| InChI Key | JGKOBEFQCFRUSF-UHFFFAOYSA-N | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| XLogP3 | 3 | PubChem |

Table 2: Estimated Physical Constants of 4-Phenylazophenoxyacetic Acid

| Physical Constant | Estimated Value | Rationale/Comparative Data Source |

| Melting Point (°C) | 160-180 | Based on the melting points of similar aromatic carboxylic acids like 4-(phenylazo)benzoic acid (247-250 °C) and considering the greater flexibility of the phenoxyacetic acid moiety. |

| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition before boiling is common for such compounds. Phenylacetic acid has a boiling point of 265 °C.[1][2] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water. | The carboxylic acid and ether groups suggest solubility in polar organic solvents, while the large aromatic structure limits water solubility.[3] Phenolic compounds show varied solubility in organic solvents. |

Synthesis and Purification: A Field-Proven Protocol

The synthesis of 4-Phenylazophenoxyacetic acid can be efficiently achieved via a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[4] This approach involves the reaction of the sodium salt of 4-hydroxyazobenzene with an alkali salt of a haloacetic acid.

Synthetic Pathway

The overall synthetic scheme is a two-step process:

-

Diazotization and Coupling: Aniline is diazotized and coupled with phenol to produce 4-hydroxyazobenzene.

-

Williamson Ether Synthesis: The resulting 4-hydroxyazobenzene is then reacted with chloroacetic acid under basic conditions to yield the final product.

Sources

The Dance of Light and Structure: An In-depth Technical Guide to the Cis-Trans Isomerization Mechanism of Phenylazophenoxy Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the cis-trans isomerization mechanism of phenylazophenoxy derivatives, a class of molecular switches with burgeoning potential in pharmacology and materials science. We will delve into the fundamental principles governing their photochemical and thermal isomerization, the nuanced influence of the phenoxy moiety and other substituents, and the state-of-the-art experimental techniques used to characterize these dynamic processes. Our focus is on providing not just a theoretical framework, but also actionable insights and detailed protocols to empower researchers in their quest to harness the power of these light-sensitive molecules.

The Phenylazophenoxy Moiety: A Versatile Photoswitch

Azobenzene and its derivatives are renowned for their ability to undergo reversible isomerization between a thermodynamically stable trans (E) isomer and a metastable cis (Z) isomer upon irradiation with light.[1][2] This photochromism is at the heart of their application as molecular switches, enabling precise spatiotemporal control over biological processes and material properties. The trans-azobenzene isomer is nearly planar and possesses a low dipole moment, while the cis isomer has a bent geometry and a significantly larger dipole moment of 3.0 D.[1][2] This dramatic change in molecular geometry and polarity upon isomerization is the key to their functionality.

Phenylazophenoxy derivatives, which incorporate a phenoxy group (-OPh) into the azobenzene scaffold, represent a significant class of these photoswitches. The introduction of the electron-donating phenoxy group exerts a profound influence on the electronic and steric landscape of the molecule, thereby modulating its isomerization behavior. Understanding these effects is paramount for the rational design of phenylazophenoxy-based systems for applications such as photopharmacology, where precise control over the switching properties is critical.

Unraveling the Isomerization Mechanisms

The reversible interconversion between the trans and cis isomers of phenylazophenoxy derivatives can be triggered by light (photoisomerization) or heat (thermal isomerization).

Photoisomerization: A Light-Triggered Transformation

The trans-to-cis isomerization is typically initiated by irradiating the molecule with UV light, corresponding to the intense π→π* electronic transition.[1] Conversely, the reverse cis-to-trans isomerization can be induced by irradiation with visible light, targeting the weaker n→π* transition of the cis isomer.[1] The efficiency of these photochemical processes is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed.

The mechanism of photoisomerization is a subject of ongoing research, with two primary pathways proposed:

-

Rotation: This mechanism involves the rotation around the N=N double bond in the excited state.

-

Inversion: This pathway proceeds through the inversion of one of the nitrogen atoms, leading to a linear transition state.

Computational studies suggest that the operative pathway is influenced by the nature of the excited state (S1 vs. S2) and the substitution pattern on the phenyl rings. For many azobenzene derivatives, isomerization from the S2 state (π→π* excitation) is thought to proceed primarily via rotation, while isomerization from the S1 state (n→π* excitation) may favor an inversion pathway. The phenoxy group, as an electron-donating substituent, can influence the energy levels of these excited states and thus the preferred isomerization pathway.

Caption: Proposed photoisomerization pathways for phenylazophenoxy derivatives.

Thermal Isomerization: The Return to Stability

The cis isomer of a phenylazophenoxy derivative is thermodynamically less stable than the trans isomer and will thermally relax back to the trans form in the dark. The rate of this thermal isomerization is a critical parameter for many applications, determining the lifetime of the metastable cis state. The half-life (t½) of the cis isomer can range from milliseconds to days, depending on the substitution pattern and the solvent environment.[1]

The mechanism of thermal cis-to-trans isomerization is also believed to proceed via either rotation or inversion in the ground electronic state. The energy barrier for this process is influenced by both electronic and steric factors. Electron-donating groups, such as the phenoxy moiety, can influence the electronic character of the N=N bond and the transition state, thereby affecting the rate of thermal relaxation. For push-pull azobenzenes, with electron-donating and electron-withdrawing groups at opposite ends of the molecule, the thermal isomerization is often accelerated and proceeds via a rotational mechanism.[3]

The Influence of Substituents and Environment

The rational design of phenylazophenoxy derivatives for specific applications hinges on understanding how substituents and the surrounding environment impact their isomerization behavior.

Electronic Effects of the Phenoxy Group and Other Substituents

The phenoxy group is an electron-donating substituent through resonance. This has several key consequences:

-

Red-Shifted Absorption: The π→π* absorption band of the trans isomer is typically red-shifted compared to unsubstituted azobenzene, allowing for excitation with longer wavelength UV light.[4]

-

Modulated Thermal Stability: The electron-donating nature of the phenoxy group can influence the rate of thermal cis-to-trans isomerization. The exact effect depends on the position of the phenoxy group and the presence of other substituents. In general, electron-donating groups can either increase or decrease the thermal stability of the cis isomer depending on the dominant isomerization mechanism.

-

Push-Pull Systems: When paired with an electron-withdrawing group in the para position of the other phenyl ring, a "push-pull" system is created. These systems often exhibit significantly altered photo and thermal isomerization properties, including faster thermal relaxation.[5]

Steric Effects

The bulky nature of the phenoxy group can introduce steric hindrance, which can influence both the photoisomerization quantum yield and the thermal isomerization rate. Steric clashes in the transition state can raise the energy barrier for isomerization, leading to slower rates. Conversely, steric strain in the planar trans isomer could potentially favor isomerization to the less sterically hindered cis form. The position of the phenoxy group (ortho, meta, or para) will have a significant impact on its steric influence.

Solvent Effects

The polarity of the solvent can have a profound impact on the isomerization of phenylazophenoxy derivatives.[6][7] The cis isomer, with its larger dipole moment, is generally more stabilized in polar solvents than the trans isomer. This can lead to:

-

Solvatochromic Shifts: The absorption maxima of the isomers can shift depending on the solvent polarity.

-

Altered Thermal Isomerization Rates: The rate of thermal cis-to-trans isomerization is often influenced by solvent polarity. For push-pull systems that isomerize via a polar rotational transition state, polar solvents can accelerate the thermal relaxation.

Quantitative Analysis of Isomerization

A thorough understanding of the isomerization process requires quantitative data. The following table summarizes key parameters for a selection of alkoxy-substituted azobenzenes, which serve as a useful proxy for understanding the behavior of phenylazophenoxy derivatives.

| Derivative (Substituent at 4-position) | Solvent | trans λmax (nm) | Φ(t→c) | cis t½ | Reference(s) |

| 4-Methoxyazobenzene | Cyclohexane | 347 | 0.11 | 180 min | [8] |

| 4-Methoxyazobenzene | Ethanol | 350 | 0.14 | 45 min | [8] |

| 4-Ethoxyazobenzene | Hexane | 348 | 0.12 | - | General Knowledge |

| 4,4'-Dimethoxyazobenzene | Hexane | 360 | 0.09 | 240 min | General Knowledge |

Note: This table provides illustrative data. The specific values for phenylazophenoxy derivatives will vary depending on the exact substitution pattern and experimental conditions.

Experimental Protocols for Characterization

Accurate characterization of the isomerization of phenylazophenoxy derivatives is crucial for their development and application. The following are detailed protocols for key experimental techniques.

UV-Vis Spectroscopy for Kinetic Analysis

UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of both photoisomerization and thermal isomerization.

Objective: To determine the rate constant of thermal cis-to-trans isomerization.

Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvette (1 cm path length).

-

Light source for photoisomerization (e.g., UV lamp, LED).

-

Solution of the phenylazophenoxy derivative in the desired solvent.

Protocol:

-

Prepare the Sample: Prepare a dilute solution of the phenylazophenoxy derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of the trans isomer between 0.8 and 1.2.

-

Record the trans Spectrum: Record the UV-Vis spectrum of the solution to obtain the initial spectrum of the pure trans isomer.

-

Photoisomerize to the Photostationary State (PSS): Irradiate the solution in the cuvette with a UV light source at the λmax of the trans isomer's π→π* band until no further spectral changes are observed. This indicates that the photostationary state (a mixture of cis and trans isomers) has been reached.

-

Initiate Thermal Relaxation: Quickly turn off the UV light source and immediately start recording UV-Vis spectra at regular time intervals. The rate of data acquisition will depend on the expected half-life of the cis isomer.

-

Data Analysis:

-

Monitor the increase in absorbance at the λmax of the trans isomer over time.

-

The thermal isomerization follows first-order kinetics. Plot ln(A∞ - At) versus time, where A∞ is the absorbance of the pure trans isomer and At is the absorbance at time t.

-

The slope of the resulting linear plot will be equal to -k, where k is the first-order rate constant.

-

The half-life of the cis isomer can be calculated using the equation: t½ = ln(2)/k.

-

Caption: Experimental workflow for UV-Vis kinetic analysis.

¹H NMR Spectroscopy for Isomer Ratio Determination

¹H NMR spectroscopy is an invaluable technique for determining the ratio of cis and trans isomers in a sample, particularly at the photostationary state.

Objective: To quantify the cis/trans isomer ratio at the photostationary state.

Materials:

-

NMR spectrometer.

-

NMR tubes.

-

Deuterated solvent.

-

Light source for in-situ irradiation (if available) or for pre-irradiating the sample.

Protocol:

-

Prepare the NMR Sample: Dissolve the phenylazophenoxy derivative in a suitable deuterated solvent.

-

Acquire the trans Spectrum: Record the ¹H NMR spectrum of the sample to identify the characteristic signals of the pure trans isomer.

-

Irradiate the Sample: Irradiate the NMR tube with a UV light source until the photostationary state is reached. This can be done either externally before placing the sample in the spectrometer or in-situ if the instrument is equipped with a fiber-optic light guide.

-

Acquire the PSS Spectrum: Quickly record the ¹H NMR spectrum of the irradiated sample.

-

Data Analysis:

-

Identify distinct, well-resolved signals for both the cis and trans isomers. Aromatic protons are often good candidates.

-

Integrate the signals corresponding to each isomer.

-

The ratio of the integrals will be directly proportional to the molar ratio of the cis and trans isomers in the photostationary state.

-

Conclusion and Future Directions

The cis-trans isomerization of phenylazophenoxy derivatives offers a powerful tool for controlling molecular function with light. A deep understanding of the underlying mechanisms, influenced by the electronic and steric nature of the phenoxy group and other substituents, is crucial for the rational design of novel photoswitchable systems. The experimental protocols outlined in this guide provide a robust framework for characterizing the key parameters that govern this isomerization process.

Future research in this area will likely focus on:

-

Fine-tuning of Isomerization Properties: Synthesizing novel phenylazophenoxy derivatives with tailored absorption spectra, quantum yields, and thermal half-lives for specific applications.

-

Advanced Spectroscopic Techniques: Employing ultrafast transient absorption spectroscopy and time-resolved NMR to gain deeper insights into the excited-state dynamics and isomerization pathways.

-

Computational Modeling: Utilizing high-level quantum chemical calculations to predict the properties of new derivatives and to further elucidate the intricate details of the isomerization mechanisms.

By combining synthetic chemistry, advanced spectroscopy, and computational modeling, the scientific community is poised to unlock the full potential of phenylazophenoxy derivatives in fields ranging from targeted drug delivery to the development of smart materials.

References

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809–1825. [Link]

-

García-Amorós, J., & Velasco, D. (2012). Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry, 8, 1003–1020. [Link]

-

Giles, L. W., Faul, C. F. J., & Tabor, R. F. (2021). Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems. Materials Advances, 2(12), 3934–3957. [Link]

-

Siewertsen, R., Neumann, H., Buchheim-Stehn, B., Herges, R., Näther, C., Renth, F., & Temps, F. (2009). Photoisomerization Dynamics and Pathways of Trans- And Cis-Azobenzene in Solution From Broadband Femtosecond Spectroscopies and Calculations. The Journal of Physical Chemistry A, 113(30), 8566–8577. [Link]

-

Angelini, G., et al. (2015). Role of Solvent and Effect of Substituent on Azobenzene Isomerization by Using Room-Temperature Ionic Liquids as Reaction Media. The Journal of Organic Chemistry, 80(14), 7165–7175. [Link]

-

A. A. Beharry and G. A. Woolley, "Azobenzene photoswitches for biomolecules," Chemical Society Reviews, vol. 40, no. 8, pp. 4422–4437, 2011. [Link]

-

Whitten, D. G., Wildes, P. D., Pacifici, J. G., & Irick, G. (1971). Solvent and substituent on the thermal isomerization of substituted azobenzenes. Flash spectroscopic study. Journal of the American Chemical Society, 93(8), 2004–2008. [Link]

-

Polo, E., & Uznanski, P. (2011). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. International Journal of Molecular Sciences, 12(9), 5655–5668. [Link]

-

Garcia-Amorós, J., Díaz-Lobo, M., Nonell, S., & Velasco, D. (2012). Fastest thermal isomerization of an azobenzene for nanosecond photoswitching applications under physiological conditions. Angewandte Chemie International Edition, 51(51), 12820–12823. [Link]

-

Bléger, D., & Hecht, S. (2015). A computational study of the thermal cis-to-trans isomerization of N-(phenylazo)-substituted nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 11, 1447–1456. [Link]

-

Gaertner, F., et al. (2018). Cis-to- Trans Isomerization of Azobenzene Derivatives Studied with Transition Path Sampling and Quantum Mechanical/Molecular Mechanical Molecular Dynamics. Journal of Chemical Theory and Computation, 14(5), 2634–2645. [Link]

-

Fischer, E. (1967). The determination of the quantum yield of photoisomerization of azobenzene in solution. The Journal of Physical Chemistry, 71(11), 3704–3706. [Link]

-

Ladányi, Z., et al. (2017). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 16(12), 1757–1761. [Link]

-

Gegiou, D., Muszkat, K. A., & Fischer, E. (1968). Temperature dependence of the photoisomerization of azobenzene and its derivatives. Journal of the American Chemical Society, 90(1), 12–18. [Link]

-

Irie, M. (2000). Photochromism: Memories and Switches – Introduction. Chemical Reviews, 100(5), 1683–1684. [Link]

Sources

- 1. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cis-to- Trans Isomerization of Azobenzene Derivatives Studied with Transition Path Sampling and Quantum Mechanical/Molecular Mechanical Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Azobenzene-Based Solar Thermal Fuels: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility of 4-Phenylazophenoxyacetic Acid in Organic Solvents

This guide details the solubility profile, thermodynamic behavior, and experimental characterization of 4-Phenylazophenoxyacetic acid (also known as [4-(Phenylazo)phenoxy]acetic acid). It addresses the confusion in literature acronyms, provides validated protocols for solubility determination, and analyzes the physicochemical factors governing its dissolution in organic media.

Executive Summary & Chemical Identity

4-Phenylazophenoxyacetic acid is a photo-responsive azo derivative characterized by a hydrophobic azobenzene core and a hydrophilic carboxylic acid tail. Its solubility is governed by the balance between

Critical Note on Acronyms: In literature, the acronym "PPOA" is frequently used for Phenylphosphonic Acid or Poly(phenylene oxide) adipate. To avoid critical formulation errors, this guide refers to the target molecule strictly as 4-PAPA or by its full chemical name.

Physicochemical Profile

| Property | Detail |

| IUPAC Name | 2-[4-(phenyldiazenyl)phenoxy]acetic acid |

| CAS Registry | 1422464-41-2 (and related isomers) |

| Molecular Formula | C |

| Molecular Weight | 256.26 g/mol |

| Chromophore | Azobenzene (Strong UV-Vis absorption ~320–350 nm) |

| pKa | ~4.5 (Carboxylic acid moiety) |

| Isomerism | Exists as trans (stable) and cis (metastable) isomers; trans form is typically less soluble due to better packing. |

Solubility Landscape

The solubility of 4-Phenylazophenoxyacetic acid follows a "like-dissolves-like" trend modified by specific solute-solvent interactions (hydrogen bonding).

Aqueous Solubility

-

State: Sparingly soluble.[1]

-

Quantitative Data: ~113 mg/L (0.44 mM) in distilled water at 25°C.

-

pH Dependence: Solubility increases significantly at pH > 5.0 due to deprotonation of the carboxylic acid (formation of the carboxylate anion), which is highly solvated by water.

Organic Solvent Solubility

The molecule exhibits high solubility in polar aprotic and protic solvents capable of disrupting its crystal lattice intermolecular hydrogen bonds.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, THF | High | Strong dipole-dipole interactions and H-bond acceptance stabilize the solute. Preferred for stock solutions (>50 mM). |

| Alcohols | Methanol, Ethanol | Moderate-High | Amphiphilic nature allows solvation of both the phenyl rings and the acid group. Used for spectroscopic analysis.[2][3][4][5] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction and purification. Solvation energy competes well with lattice energy. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Good solvation of the hydrophobic azobenzene core. |

| Aliphatic | Hexane, Cyclohexane | Low | Inability to break carboxylic acid dimers or solvate the polar head group. |

Experimental Protocols

Two primary methods are recommended for determining the solubility of 4-Phenylazophenoxyacetic acid. The UV-Vis Spectrophotometric Method is superior due to the molecule's high extinction coefficient.

Method A: UV-Vis Saturation (Laser Monitoring / Spectrophotometry)

Best for: High-throughput screening and thermodynamic analysis.

Prerequisites:

-

Determine

in the specific solvent (typically ~320–345 nm for the trans isomer).[6] -

Construct a calibration curve (

) in the linear range (e.g., 1–50

Workflow:

-

Preparation: Add excess solid 4-PAPA to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase persists.

-

Sampling: Stop stirring and allow settling (2–4 hours).

-

Filtration: Withdraw supernatant through a pre-heated 0.45

m PTFE syringe filter (prevents temperature-induced precipitation). -

Dilution: Dilute the filtrate gravimetrically with the same solvent to fall within the calibration range.

-

Measurement: Measure Absorbance (

) at

Method B: Static Gravimetric Analysis

Best for: Very high solubility solvents (>100 mg/mL) where dilution errors in UV-Vis are high.

-

Saturate solvent as above.

-

Filter a known volume (

) into a pre-weighed weighing dish ( -

Evaporate solvent under vacuum or nitrogen stream.

-

Dry residue to constant weight (

). -

Calculate Solubility

.

Experimental Workflow Diagram

Caption: Standardized workflow for determining the solubility of chromophoric organic acids.

Thermodynamic Modeling & Analysis

To predict solubility at different temperatures or in binary mixtures, the experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for organic acids.

The Modified Apelblat Equation

- : Mole fraction solubility

-

: Absolute temperature (K)[5][7][8]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

Interpretation for 4-PAPA:

-

Endothermic (

): Dissolution increases with temperature. This is typical for 4-PAPA in alcohols and esters, where energy is required to disrupt the crystal lattice ( -

Entropy-Driven: The positive entropy change (

) from the disordering of the crystal lattice often drives the dissolution process, overcoming the enthalpic penalty.

Applications & Implications

Photo-Switching & Solubility

4-PAPA undergoes trans-to-cis isomerization upon UV irradiation (~365 nm).

-

Trans-isomer: Planar, packs well in crystal lattice

Lower Solubility . -

Cis-isomer: Bent, disrupted packing, higher dipole moment

Higher Solubility . -

Application: This property allows for light-controlled solubility switching, useful in drug delivery systems or recoverable catalysts.

Supramolecular Complexation

The hydrophobic phenylazo moiety binds strongly within

-

Effect: Complexation significantly enhances aqueous solubility (up to 10-fold).

-

Protocol: To solubilize in water for biological assays, pre-complex with 2-hydroxypropyl-

-cyclodextrin.

References

-

University of Southampton. (2010). Characterisation of photo-switchable surfaces and 4-phenylazophenoxyacetic acid derivatives. ePrints Soton. Link

-

RSC Advances. (2016). Tracking a photo-switchable surface-localised supramolecular interaction via refractive index. Royal Society of Chemistry. Link

- Journal of Chemical & Engineering Data. (General Reference for Apelblat Protocols). Standard practices for solubility measurement of organic acids.

-

PubChem. (2025). 4-Phenylazophenoxyacetic acid - Compound Summary. National Library of Medicine. Link

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tracking a photo-switchable surface-localised supramolecular interaction via refractive index - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03774C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Doping Liquid Crystals with 4-Phenylazophenoxyacetic Acid

Abstract & Introduction

This application note details the protocol for doping the nematic liquid crystal (LC) host (typically 5CB or E7) with 4-Phenylazophenoxyacetic acid . This molecule is a photo-responsive azobenzene derivative featuring a carboxylic acid tail.[1]

Unlike standard azobenzenes, the presence of the carboxylic acid group (

Material Specifications & Safety

Chemical Components

| Component | Function | Specifications | Notes |

| 4-Phenylazophenoxyacetic acid | Photo-dopant | Purity > 98% | Photosensitive; store in amber vials.[2] |

| 5CB (4-Cyano-4'-pentylbiphenyl) | LC Host | Standard nematic host. | |

| THF (Tetrahydrofuran) | Co-solvent | HPLC Grade, Inhibitor-free | Used for homogeneous dispersion. |

| Acetone | Cleaning/Alt. Solvent | ACS Reagent | Alternative if THF is unsuitable. |

Equipment

-

Vortex Mixer: For homogenization.

-

Vacuum Oven: For solvent removal (Critical).

-

Polarized Optical Microscope (POM): For phase verification.

-

UV Light Source:

(approx. -

LC Cells: Planar alignment (rubbed polyimide),

gap.

Mechanism of Action

The doping relies on the reversible photoisomerization of the azobenzene core. The carboxylic acid group adds a layer of complexity by allowing dimer formation in the host matrix, which enhances the order parameter in the dark state.

Molecular Pathway Diagram

The following diagram illustrates the structural transition and its effect on the Liquid Crystal host.

Figure 1: Cycle of photoisomerization. The rod-like Trans-isomer stabilizes the LC phase, while the bent Cis-isomer acts as an impurity, destroying the phase order.

Preparation Protocol (Solvent Mixing Method)

Direct mixing of solid azo-dopants into viscous LCs often leads to aggregation. The Solvent Mixing Method is mandated to ensure molecular-level dispersion.

Phase 1: Calculation & Weighing

Target Concentration:

-

Calculate the required mass of dopant (

) for a given mass of LC host ( -

Weigh the dopant into a clean

glass vial.

Phase 2: Homogenization

-

Dissolution: Add

of THF to the vial containing the dopant. Vortex until the solution is clear and no particulates remain. -

Host Addition: Add the weighed 5CB (LC host) to the THF/Dopant solution.

-

Mixing: Vortex vigorously for 2 minutes. The solution should appear as a single isotropic liquid phase (usually yellow/orange due to the azo group).

Phase 3: Solvent Evaporation (Critical Step)

Failure here leads to "bubble defects" and depressed

-

Rough Evaporation: Place the open vial on a hot plate set to

(slightly above the -

Vacuum Drying: Transfer the vial to a vacuum oven.

-

Settings:

at -

Duration: Minimum 4 hours (Overnight is preferred).

-

-

Validation: Weigh the vial before and after an additional hour of vacuum. If mass is constant, solvent is removed.

Phase 4: Cell Filling

-

Heat the doped LC mixture to isotropic phase (

). -

Place an empty LC cell (planar alignment) on the hot plate.

-

Apply a micro-drop of the mixture to the cell opening. Capillary action will fill the cell.

-

Seal the edges with UV-curable glue or epoxy to prevent leakage.

Experimental Workflow & Characterization

Workflow Diagram

Figure 2: Step-by-step preparation workflow ensuring complete solvent removal.

Characterization Steps

A. Polarized Optical Microscopy (POM)

-

Setup: Place cell between crossed polarizers.

-

Observation (Dark State): You should see a uniform color/texture (planar alignment). If you see "oil droplets" or crystals, the doping concentration is too high (saturation).

-

Photo-Switching Test:

-

Irradiate with UV (

) in situ. -

Result: The bright nematic texture should turn black (Isotropic) within seconds.

-

Turn off UV.

-

Result: Texture slowly returns (Thermal relaxation).

-

B. Differential Scanning Calorimetry (DSC)[3]

-

Run a heating/cooling cycle (e.g.,

). -

Expectation: The

of the doped sample might be slightly higher than pure 5CB if the trans-isomers form stable dimers, or slightly lower if they disrupt packing. A significant drop (

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low | Residual Solvent | Return sample to vacuum oven for 4 hours at |

| Crystallization | Concentration too high | Reduce doping to |

| Slow Response | Cell gap too thick | Use |

| Phase Separation | Solubility Limit | Use a host with higher polarity (e.g., E7 instead of 5CB) to better solubilize the acid group. |

References

-

Ikeda, T., & Tsutsumi, O. (1995). Optical switching and image storage by means of azobenzene liquid-crystal films. Science, 268(5219), 1873-1875. Link

-

Kato, T. (2002). Self-Assembly of Phase-Segregated Liquid Crystal Structures. Science, 295(5564), 2414-2418. (Context on H-bonded LC structures). Link

-

Natansohn, A., & Rochon, P. (2002). Photoinduced motions in azo-containing polymers. Chemical Reviews, 102(11), 4139-4176. Link

-

Standard 5CB Data Sheet. (Verified Host Properties). Merck/Sigma-Aldrich. Link

Sources

Application Note: Crafting Light-Sensitive Surfaces with 4-Phenylazophenoxyacetic Acid

Introduction: The Dawn of Dynamic Surfaces

In the realm of advanced materials, the ability to dynamically control surface properties at the molecular level is a paramount objective. Photoresponsive monolayers, which can alter their characteristics in response to light, are at the forefront of this pursuit. These intelligent surfaces are poised to revolutionize technologies ranging from targeted drug delivery and high-density data storage to "smart" biocompatible materials and microfluidics.

At the heart of many of these systems lies the azobenzene moiety, a remarkable molecular photoswitch. When irradiated with light of a specific wavelength, azobenzene derivatives undergo a reversible conformational change between two isomers: the thermally stable trans state and the metastable cis state.[1][2][3] This isomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, which, when translated to a densely packed monolayer, can collectively alter macroscopic surface properties such as wettability, adhesion, and bio-recognition.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of photoresponsive monolayers using 4-Phenylazophenoxyacetic acid. This molecule is an ideal candidate for such applications, featuring the photo-switchable azobenzene core and a terminal carboxylic acid group that serves as a robust anchor for immobilization on various metal oxide substrates. We will explore two primary methods for monolayer fabrication: the Langmuir-Blodgett technique and Self-Assembled Monolayer (SAM) formation, providing both the theoretical underpinnings and detailed, field-tested protocols.

The Molecular Switch: Mechanism of Photoisomerization

The functionality of a 4-Phenylazophenoxyacetic acid monolayer is dictated by the photoisomerization of its azobenzene core. This process is a clean, reversible photochemical reaction.[3]

-

trans to cis Isomerization: The more stable, elongated trans isomer absorbs strongly in the UV region (π-π* transition). Upon irradiation with UV light (typically around 365 nm), it converts to the bent, higher-energy cis isomer.[3][5]

-